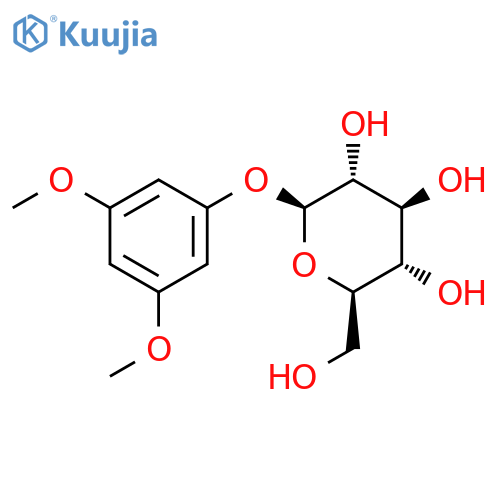Cas no 90-71-1 (Taxicatin)

Taxicatin structure
Taxicatin 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside,3,5-dimethoxyphenyl
- (2R,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)tetrah ydropyran-3,4,5-triol
- TAXICATIN
- beta-D-Glucopyranoside, 3,5-dimethoxyphenyl
- Q27274297
- UNII-B34E0338PZ
- (2S,3R,4S,5S,6R)-2-(3,5-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- .BETA.-D-GLUCOPYRANOSIDE, 3,5-DIMETHOXYPHENYL
- B34E0338PZ
- 3,5-Dimethoxyphenol glucoside
- Taxicatin [MI]
- 3,5-dimethoxyphenyl-beta-d-glucopyranoside
- 90-71-1
- Taxicatin
-
- インチ: InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1
- InChIKey: JDTIMXKVYWJWHE-RKQHYHRCSA-N
- ほほえんだ: COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
計算された属性
- せいみつぶんしりょう: 316.116
- どういたいしつりょう: 316.116
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118A^2
- 疎水性パラメータ計算基準値(XlogP): _0.5
じっけんとくせい
- ゆうかいてん: 170-170.5°
- 屈折率: 1.585
- PSA: 117.84000
- LogP: -1.11750
- ひせんこうど: D20 -72° (0.12 g/10 ml of aq soln)
Taxicatin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T213405-2.5mg |
Taxicatin |
90-71-1 | 2.5mg |
$ 130.00 | 2022-06-03 | ||
| TRC | T213405-5mg |
Taxicatin |
90-71-1 | 5mg |
$ 155.00 | 2022-06-03 | ||
| TRC | T213405-1mg |
Taxicatin |
90-71-1 | 1mg |
$ 80.00 | 2022-06-03 |
Taxicatin 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
90-71-1 (Taxicatin) 関連製品
- 84380-01-8(a-Arbutin)
- 144985-19-3(4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside)
- 28541-75-5(4-Methoxyphenyl α-D-Mannopyranoside)
- 19939-82-3(1-Naphthyl b-D-glucopyranoside)
- 28217-60-9(Phlorin Standard)
- 497-76-7(Arbutin)
- 3150-20-7(4-Methoxyphenyl b-Galactopyranoside)
- 31427-08-4(b-D-Glucopyranoside,4-hydroxy-2-methoxyphenyl)
- 25320-79-0(b-Naphthyl a-D-Glucopyranoside)
- 2818-58-8(Phenyl-β-D-galactopyranoside)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
